

# What are the physicochemical properties of m-Cresol?

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A Technical Guide to the Physicochemical Properties of m-Cresol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of meta-cresol (m-cresol), a significant organic compound used as a precursor and solvent in various industrial and pharmaceutical applications.[1]

# **Chemical Identity and Structure**

m-Cresol, systematically named 3-methylphenol, is an aromatic organic compound. It consists of a benzene ring substituted with a hydroxyl group and a methyl group at positions 1 and 3, respectively.[2] It is an isomer of ortho-cresol (o-cresol) and para-cresol (p-cresol).[2]

Molecular Formula: C7H8O[3]

CAS Number: 108-39-4[3]

 Appearance: Colorless to yellowish viscous liquid that may darken upon exposure to air and light.[3][4] It possesses a characteristic sweet, tarry, or medicinal odor.[4][5]

# **Quantitative Physicochemical Data**

The key physicochemical properties of m-cresol are summarized in the tables below for ease of reference and comparison.



**Table 1: Fundamental Properties** 

Property	Value	Source(s)
Molecular Weight	108.14 g/mol	[3][6][7]
Density	1.034 g/cm³ (at 20°C)	[1][8]
	1.034 g/mL (at 25°C)	[4][7]
Refractive Index (n_D)	1.5398 (at 20°C)	[1]
	1.541 (at 20°C)	[4][9]
pKa (acid dissociation constant)	10.1 (at 25°C)	[10][11]
	10.13	[2]

| LogP (Octanol/Water Partition Coeff.) | 1.96 |[12][13] |

Table 2: Thermal Properties

Property	Value	Source(s)
Melting Point	11 °C (284 K)	[1][8]
	11.5 °C (284.7 K)	[5]
	11.8 °C (284.95 K)	[3][12]
	12 °C	[14]
Boiling Point	202.8 °C (475.9 K)	[1][8]
	203 °C (476.2 K)	[4][5][14]
Flash Point	86 °C (187 °F)	[12][15]
	94.4 °C (202 °F)	[5]

| Autoignition Temperature | 559 °C (1038 °F) |[15] |



Table 3: Solubility and Vapor Pressure

Property	Value	Source(s)
Solubility in Water	2.35 g/100 mL (at 20°C)	[1][8]
	22.7 g/L (at 25°C)	[12][13]
	5.8 g/100 mL (at 100°C)	[1][8]
Solubility in Organic Solvents	Miscible with ethanol and diethyl ether. Good solubility in alcohols and ethers.	[1][3]
Vapor Pressure	0.14 mmHg (at 20°C)	[1]
	0.138 mmHg (at 25°C)	[13]

| | <1 mmHg (at 20°C) |[9][11] |

# **Experimental Protocols**

The determination of the physicochemical properties listed above relies on standardized experimental methodologies. Below are detailed summaries of common protocols.

### **Melting Point Determination**

The melting point is determined by observing the temperature range over which a solid compound transitions to a liquid.

- Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[12][14]
- Procedure (Capillary Method):
  - A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, sealed at one end.[2][7]
  - The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12]



- The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a heated metal block.[12][14]
- The bath is heated slowly and uniformly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[12]
- Two temperatures are recorded: T1, when the first drop of liquid appears, and T2, when
  the entire sample has liquefied. The melting point is reported as the range T1-T2.[7][14] A
  narrow range (0.5-1.0°C) typically indicates high purity.[14]

## **Boiling Point Determination**

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Apparatus: Distillation flask, condenser, thermometer, heating mantle.[16]
- · Procedure (Distillation Method):
  - The liquid sample (e.g., m-cresol) is placed in a distillation flask with a few boiling chips to ensure smooth boiling.[16]
  - A thermometer is positioned so that the top of its bulb is level with the bottom of the sidearm leading to the condenser.[16]
  - The flask is heated gently.[16]
  - The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects. This stable temperature is the boiling point.[16]

### Solubility in Water Determination (ASTM E1148)

This method covers the measurement of the solubility of organic compounds in water.

 Apparatus: Shaking flask, constant temperature bath, analytical balance, centrifuge, analytical instrument for quantification (e.g., GC, HPLC).



- · Procedure (Shake-Flask Method):
  - An excess amount of the organic compound is added to a flask containing purified water.
  - The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After agitation, the mixture is allowed to stand to let undissolved material settle.
     Centrifugation may be used to separate the aqueous phase from any solid or immiscible liquid.
  - A sample of the clear aqueous solution is carefully withdrawn.
  - The concentration of the dissolved compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the water solubility at that temperature.

#### pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[17]

- Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer.[15]
- Procedure (Potentiometric Titration):
  - A known volume and concentration of the weak acid (m-cresol) is placed in a beaker with a magnetic stir bar.[6]
  - A calibrated pH electrode is immersed in the solution.
  - A strong base of known concentration (e.g., NaOH) is added incrementally from a burette.
     [15]
  - The pH of the solution is recorded after each addition of the titrant.



- The data is plotted as pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[15]
- The equivalence point (the steepest point of the curve) is determined. The volume of titrant at the half-equivalence point is then found.
- The pH at the half-equivalence point is equal to the pKa of the weak acid.[6]

# Flash Point Determination (ASTM D93)

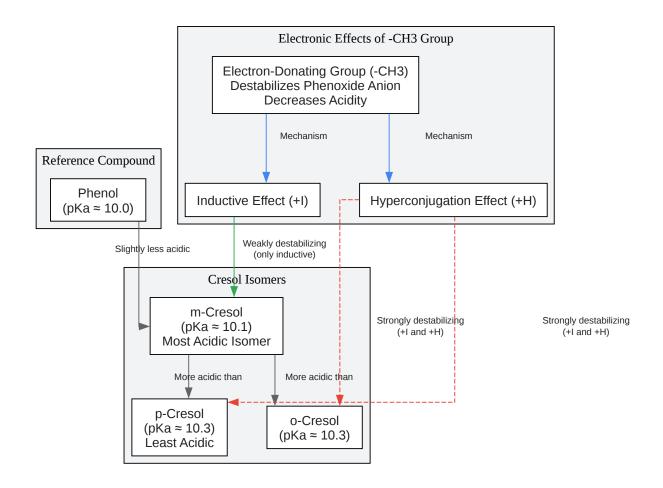
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is suitable for liquids like m-cresol.[1][3]

- Apparatus: Pensky-Martens closed-cup tester.[1]
- Procedure:
  - A specified volume of the sample (e.g., 75 mL) is placed in the test cup.[3]
  - The sample is heated at a constant, prescribed rate while being stirred.[1][3]
  - At specific temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[3]
  - The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[3]

# Visualizations Acidity of Cresol Isomers

The acidity of cresol isomers relative to phenol is influenced by the electronic effects of the methyl group (-CH<sub>3</sub>). The methyl group is an electron-donating group, which generally decreases acidity by destabilizing the phenoxide anion formed upon deprotonation. This effect is transmitted through inductive and hyperconjugative mechanisms, with its impact depending on the position of the methyl group relative to the hydroxyl group.





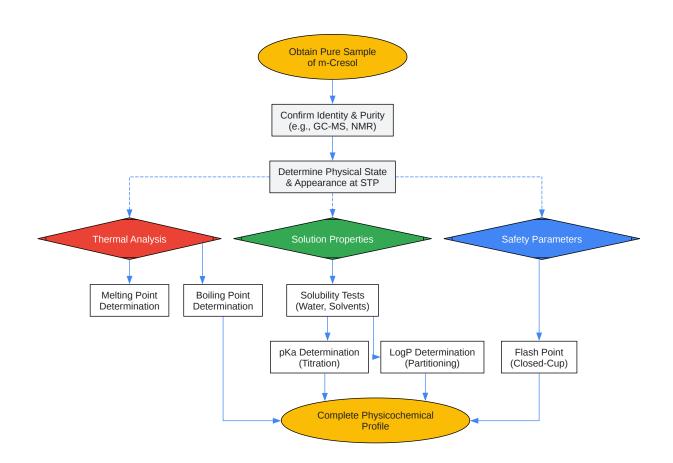
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Caption: Relative acidity of phenol and cresol isomers.

# General Workflow for Physicochemical Property Determination

The characterization of a chemical substance like m-cresol involves a logical sequence of tests to determine its fundamental properties.





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Caption: Workflow for m-cresol property characterization.



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